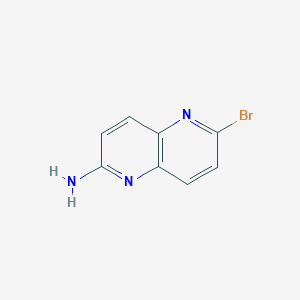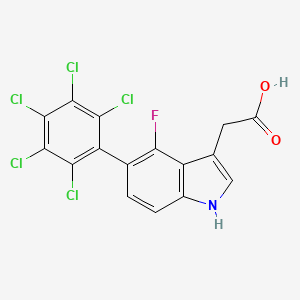
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position and a perchlorophenyl group at the 5th position of the indole ring, with an acetic acid moiety at the 3rd position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and perchlorophenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential anticancer properties.
Perchlorophenylindole: An indole derivative with a perchlorophenyl group, studied for its biological activities.
Uniqueness: 4-Fluoro-5-(perchlorophenyl)indole-3-acetic acid is unique due to the combination of the fluorine and perchlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H7Cl5FNO2 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[4-fluoro-5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H7Cl5FNO2/c17-11-10(12(18)14(20)15(21)13(11)19)6-1-2-7-9(16(6)22)5(4-23-7)3-8(24)25/h1-2,4,23H,3H2,(H,24,25) |
Clave InChI |
SJKAKDSLELCKBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
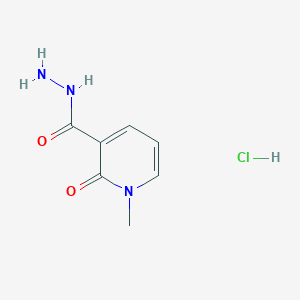
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

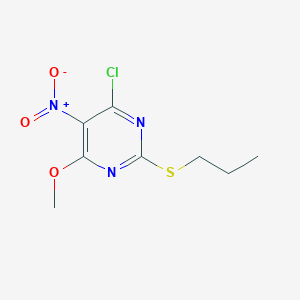
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
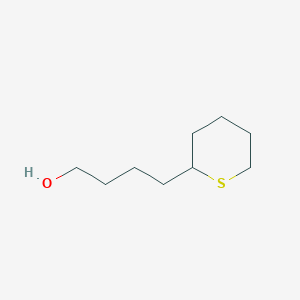
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)


![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
